(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
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Overview
Description
(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group attached to a methylidene bridge, which is further connected to a tetrahydroindazol-4-one core. The presence of chlorine atoms and the indazole ring system contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar chemical properties.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar due to the presence of a long carbon chain.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds, sharing some structural similarities.
Uniqueness
(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to its specific combination of a dichlorophenyl group and an indazole ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-6,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-19-14-5-3-10(15(20)12(14)8-18-19)6-9-2-4-11(16)7-13(9)17/h2,4,6-8H,3,5H2,1H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMPWTPBFBZDOX-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=N1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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